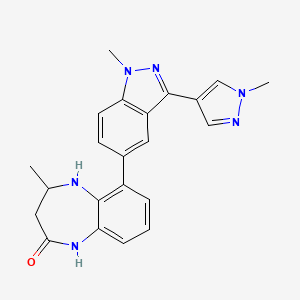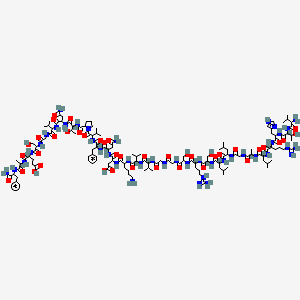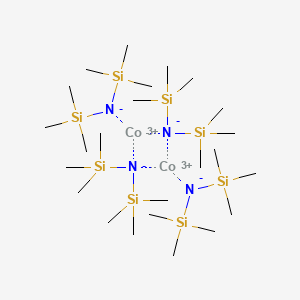
Bis(trimethylsilyl)azanide;cobalt(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trimethylsilyl)azanide;cobalt(3+) is a coordination complex composed of a cationic cobalt(3+) center with anionic bis(trimethylsilyl)azanide ligands. This compound belongs to the broader category of metal amides and is known for its unique properties, including high solubility in nonpolar organic solvents and low lattice energies due to its bulky hydrocarbon backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of bis(trimethylsilyl)azanide;cobalt(3+) typically involves the reaction of anhydrous cobalt chloride with an alkali metal bis(trimethylsilyl)azanide via a salt metathesis reaction. The general reaction can be represented as follows:
CoCl3+3Na(N(SiMe3)2)→Co(N(SiMe3)2)3+3NaCl
The alkali metal chloride formed as a by-product precipitates as a solid, allowing for its removal by filtration. The remaining bis(trimethylsilyl)azanide;cobalt(3+) complex is then purified by distillation or sublimation .
Industrial Production Methods
Industrial production methods for bis(trimethylsilyl)azanide;cobalt(3+) are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the purification process may involve additional steps such as recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilyl)azanide;cobalt(3+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: Reduction reactions can yield lower oxidation state cobalt complexes.
Substitution: The bis(trimethylsilyl)azanide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by solvents such as tetrahydrofuran or toluene .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cobalt(4+) complexes, while reduction reactions may produce cobalt(2+) complexes. Substitution reactions result in the formation of new coordination complexes with different ligands .
Scientific Research Applications
Bis(trimethylsilyl)azanide;cobalt(3+) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other cobalt complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of bis(trimethylsilyl)azanide;cobalt(3+) involves its ability to coordinate with other molecules and ions. The cobalt center can undergo redox reactions, and the bis(trimethylsilyl)azanide ligands provide steric protection, enhancing the stability of the complex. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bis(trimethylsilyl)azanide;cobalt(3+) include:
- Bis(trimethylsilyl)azanide;lithium
- Bis(trimethylsilyl)azanide;sodium
- Bis(trimethylsilyl)azanide;potassium
Uniqueness
Bis(trimethylsilyl)azanide;cobalt(3+) is unique due to its cobalt center, which imparts distinct redox properties and coordination chemistry compared to its lithium, sodium, and potassium counterparts. The cobalt complex is particularly useful in catalysis and the synthesis of advanced materials .
Properties
Molecular Formula |
C24H72Co2N4Si8+2 |
|---|---|
Molecular Weight |
759.4 g/mol |
IUPAC Name |
bis(trimethylsilyl)azanide;cobalt(3+) |
InChI |
InChI=1S/4C6H18NSi2.2Co/c4*1-8(2,3)7-9(4,5)6;;/h4*1-6H3;;/q4*-1;2*+3 |
InChI Key |
KNMQYBOTMIIYCK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Co+3].[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


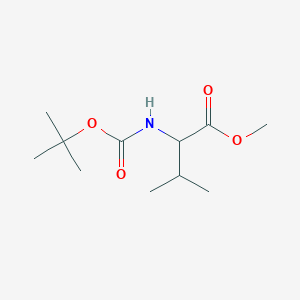
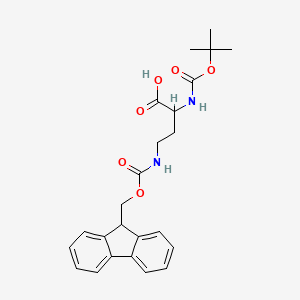
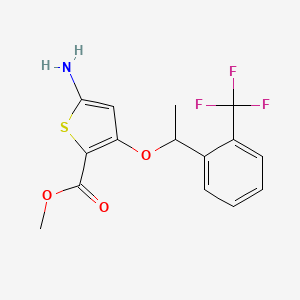
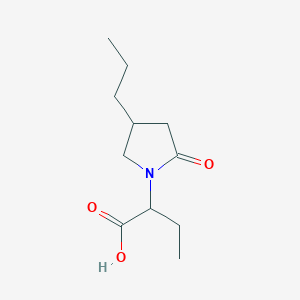
![[(2R,3R,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B13391615.png)
![2-(N-butoxy-C-methylcarbonimidoyl)-4-methyl-N-[1-(6-oxo-4-prop-2-enoxypyran-2-yl)butyl]-5H-1,3-thiazole-4-carboxamide;2-(N-butoxy-C-methylcarbonimidoyl)-4-methyl-N-[1-(6-oxo-4-prop-2-ynoxypyran-2-yl)butyl]-5H-1,3-thiazole-4-carboxamide;N-[1-[4-(cyclopropylmethoxy)-6-oxopyran-2-yl]butyl]-2-[N-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-C-methylcarbonimidoyl]-4-methyl-5H-1,3-thiazole-4-carboxamide;2-[N-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-C-methylcarbonimidoyl]-4-methyl-N-[1-(6-oxo-4-prop-2-enoxypyran-2-yl)butyl]-5H-1,3-thiazole-4-carboxamide](/img/structure/B13391626.png)
![N2-Fmoc-N6-[(allyloxy)carbonyl]-L-lysine](/img/structure/B13391632.png)
![3-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13391644.png)
![2-[(4-Nitrophenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B13391645.png)

